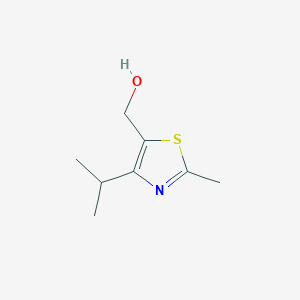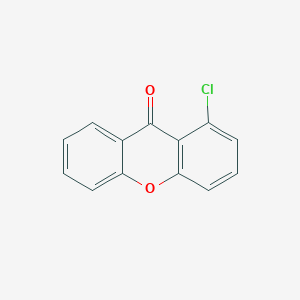
1-Chloro-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound this compound is characterized by the presence of a chlorine atom at the first position of the xanthone scaffold, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-Chloro-9H-xanthen-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate substituted salicylic acids with phloroglucinols in the presence of catalysts such as phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) . Another method includes the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-9H-xanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Chloro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-derived 2-like 2 (Nrf2) . This modulation can lead to the activation of antioxidant response elements and the reduction of oxidative damage in cells.
Comparaison Avec Des Composés Similaires
1-Chloro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
9H-xanthen-9-one: The parent compound without the chlorine substitution.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: A derivative with additional functional groups that enhance its biological activity.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable subject for further research and development.
Propriétés
Numéro CAS |
77125-92-9 |
|---|---|
Formule moléculaire |
C13H7ClO2 |
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
1-chloroxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
Clé InChI |
HVCQSNXTTXPIAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


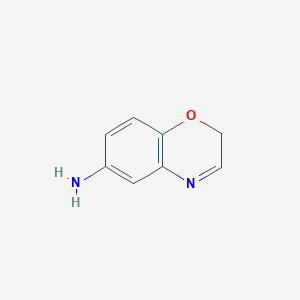
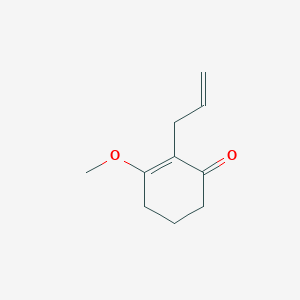
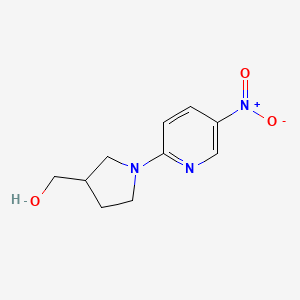
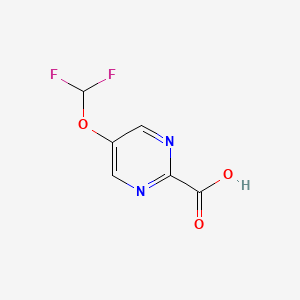
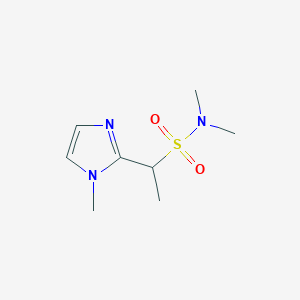



![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
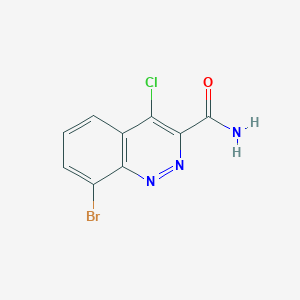
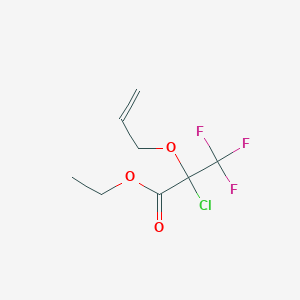
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
